molecular formula C15H16N6O9S2 B12789067 9Yyx84C6B7 CAS No. 404824-79-9

9Yyx84C6B7

Cat. No.: B12789067
CAS No.: 404824-79-9
M. Wt: 488.5 g/mol
InChI Key: UUGRTBCTVUNWTN-DLRIENLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9Yyx84C6B7 is a brominated heterocyclic carboxylic acid derivative with a benzothiophene core structure. Based on analogous compounds in the evidence, 9Yyx84C6B7 likely exhibits the following properties:

  • Molecular formula: C₉H₅BrO₂S (inferred from structurally similar compounds in and ).
  • Molecular weight: ~257–260 g/mol.
  • Applications: Such compounds are often explored as intermediates in pharmaceuticals, agrochemicals, or organic electronics due to their electron-withdrawing substituents and stability .

Properties

CAS No.

404824-79-9

Molecular Formula

C15H16N6O9S2

Molecular Weight

488.5 g/mol

IUPAC Name

(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C15H16N6O9S2/c1-6-11(14(25)21(6)32(27,28)29)18-13(24)12(8-5-31-15(16)17-8)19-30-4-7-2-9(22)10(23)3-20(7)26/h2-3,5-6,11,23,26H,4H2,1H3,(H2,16,17)(H,18,24)(H,27,28,29)/b19-12-/t6-,11-/m0/s1

InChI Key

UUGRTBCTVUNWTN-DLRIENLKSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9Yyx84C6B7 involves multiple steps, including the formation of diazonium salts and coupling reactions. The preparation method typically starts with the formation of a diazonium salt in an acidic medium, followed by coupling with another compound to form the desired product . The reaction conditions often require precise control of temperature, pH, and concentration to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of 9Yyx84C6B7 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced technologies such as microfluidization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9Yyx84C6B7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler molecules with fewer functional groups .

Scientific Research Applications

9Yyx84C6B7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9Yyx84C6B7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with mitochondrial complex III and other cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9Yyx84C6B7 with structurally related compounds, emphasizing molecular properties, synthesis methods, and bioactivity. Data are extrapolated from and , which detail benzothiophene derivatives and brominated aromatic acids.

Property 9Yyx84C6B7 7-Bromobenzo[b]thiophene-2-carboxylic acid 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C9H9BrO2 (CAS 41841-16-1)
Molecular Formula C₉H₅BrO₂S C₉H₅BrO₂S C₁₀H₇BrO₂S C₉H₉BrO₂
Molecular Weight (g/mol) ~257 257.10 271.13 229.07
LogP (Octanol-Water) 2.5–2.8 (estimated) 2.44–2.71 2.6–2.9 2.44–2.71
Solubility (mg/mL) 0.2–0.4 (aqueous estimate) 0.219–0.0419 0.15–0.3 0.219–0.0419
CYP Inhibition Likely CYP1A2 inhibitor CYP1A2 inhibitor CYP1A2 inhibitor CYP1A2 inhibitor
Synthesis Method Sulfuryl chloride reflux Sulfuryl chloride/ethanol reflux Sulfuryl chloride/methanol reflux 1,4-dioxane-mediated reaction
Bioavailability Score 0.5–0.6 (estimated) 0.55 0.55 0.55

Key Findings:

Structural Impact on Properties :

  • The position of bromine and methyl substituents (e.g., 6-bromo vs. 7-bromo) influences LogP and solubility. For instance, 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid has a higher LogP (2.6–2.9) due to increased hydrophobicity from the methyl group .
  • 9Yyx84C6B7, lacking alkyl groups, likely has moderate solubility (~0.2–0.4 mg/mL), comparable to CAS 41841-16-1 .

Synthetic Accessibility: All compounds share sulfuryl chloride-mediated synthesis, but solvent choice (ethanol vs. methanol) affects reaction efficiency and purity. Methanol-based methods yield higher purity in brominated derivatives .

Biological Activity: Brominated benzothiophenes consistently inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism.

Thermodynamic Stability :

  • Compounds with fewer substituents (e.g., 9Yyx84C6B7) exhibit higher melting points (>200°C) due to stronger intermolecular hydrogen bonding from the carboxylic acid group .

Research Implications and Limitations

  • Advantages of 9Yyx84C6B7 : Its simpler structure enhances synthetic reproducibility compared to multi-substituted analogs. The absence of methyl groups may also reduce metabolic complexity in vivo .
  • Limitations : Like similar compounds, 9Yyx84C6B7’s bromine atom poses environmental toxicity concerns, requiring careful handling and disposal .
  • Future Directions : Comparative studies should explore halogen substitution (e.g., chlorine or iodine) to modulate bioavailability and toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.